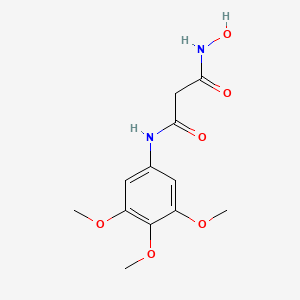
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic organic compound. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also features a benzyl group attached to the nitrogen at position 3, a methyl group at position 1, and an oxo group at position 2. The iodide ion serves as the counterion to balance the positive charge on the pyrimidinium ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrimidine ring.
Methylation: The methyl group is introduced by treating the compound with a methylating agent such as methyl iodide.
Formation of the Iodide Salt: The final step involves the formation of the iodide salt by reacting the compound with hydroiodic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the subsequent steps.
化学反応の分析
Types of Reactions
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic substitution reactions can be used to replace the benzyl or methyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has several applications in scientific research:
作用機序
The mechanism of action of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with receptors on cell surfaces, modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium bromide: Similar structure but with a bromide counterion.
3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride: Similar structure but with a chloride counterion.
Uniqueness
The uniqueness of 3-Benzyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide lies in its specific counterion, which can influence its solubility, reactivity, and biological activity . The iodide ion may also enhance the compound’s ability to interact with certain biological targets compared to other halide ions .
特性
CAS番号 |
64383-83-1 |
|---|---|
分子式 |
C12H13IN2O |
分子量 |
328.15 g/mol |
IUPAC名 |
1-benzyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C12H13N2O.HI/c1-13-8-5-9-14(12(13)15)10-11-6-3-2-4-7-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChIキー |
VCGRHDPSMBWLTI-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CN(C1=O)CC2=CC=CC=C2.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl cyano[(triphenyl-lambda~5~-phosphanylidene)hydrazinylidene]acetate](/img/structure/B14486030.png)

![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)
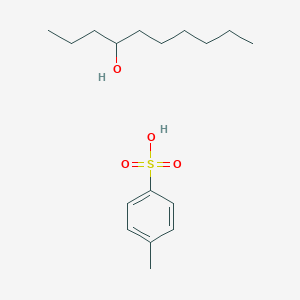

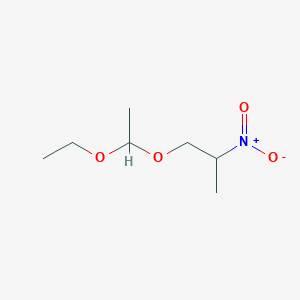


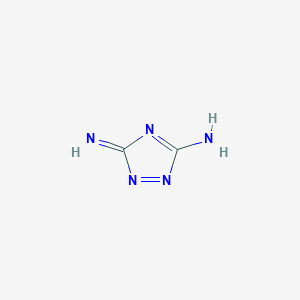
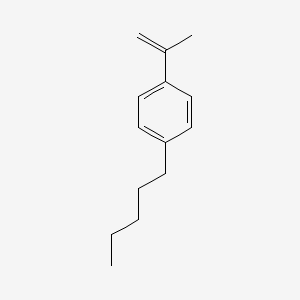
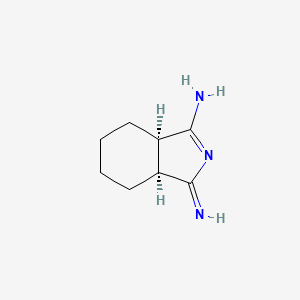

propanedioate](/img/structure/B14486103.png)
